molecular formula C17H23N3O5 B2922634 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea CAS No. 895415-69-7

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea

Cat. No.: B2922634
CAS No.: 895415-69-7
M. Wt: 349.387
InChI Key: FWJQMLBKOWXOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea features a central urea core substituted with ethyl and 2-hydroxyethyl groups at one nitrogen atom, while the other nitrogen is linked to a 5-oxopyrrolidin-3-yl moiety fused to a 2,3-dihydro-1,4-benzodioxin ring.

Properties

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(2-hydroxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-2-19(5-6-21)17(23)18-12-9-16(22)20(11-12)13-3-4-14-15(10-13)25-8-7-24-14/h3-4,10,12,21H,2,5-9,11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJQMLBKOWXOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed by the reaction of an appropriate amine with a diketone, followed by cyclization under acidic or basic conditions.

    Coupling of the Benzodioxin and Pyrrolidinone Rings: The benzodioxin and pyrrolidinone rings can be coupled through a series of reactions involving halogenation, nucleophilic substitution, and reduction.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with ethyl isocyanate and 2-hydroxyethylamine to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate, particularly in the treatment of neurological disorders, cancer, and infectious diseases.

    Pharmacology: Studies can be conducted to investigate the compound’s pharmacokinetics, pharmacodynamics, and toxicity profiles.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials, such as polymers and nanomaterials.

    Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction.

Mechanism of Action

The mechanism of action of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or ion channels. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The target compound belongs to a class of urea derivatives with variations in substituents on the urea nitrogen and the pyrrolidinone-benzodioxin backbone. Key analogs include:

3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[(2-methyl-1H-indol-5-yl)methyl]urea (CAS 891114-84-4)
  • Molecular Formula : C₂₃H₂₄N₄O₄
  • Molecular Weight : 420.46 g/mol
  • Substituent : A lipophilic indole-methyl group replaces the ethyl/hydroxyethyl branches.
  • Implications : The indole moiety enhances aromaticity and may improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea (CAS 877641-10-6)
  • Molecular Formula : C₁₈H₁₈N₄O₄
  • Molecular Weight : 354.4 g/mol
  • Substituent : Pyridin-4-yl group introduces hydrogen-bonding capability via the nitrogen atom.
  • Implications : The pyridyl group may enhance solubility and enable π-π stacking interactions in receptor binding .
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea (CAS 877641-09-3)
  • Molecular Formula : C₁₈H₁₈N₄O₄
  • Molecular Weight : 354.4 g/mol
  • Substituent : Pyridin-3-yl group offers a distinct spatial arrangement compared to the pyridin-4-yl isomer.
  • Implications : The positional isomerism could affect binding specificity in enzymatic assays .

Comparative Analysis of Physicochemical Properties

Parameter Target Compound CAS 891114-84-4 (Indole Derivative) CAS 877641-10-6 (Pyridin-4-yl) CAS 877641-09-3 (Pyridin-3-yl)
Molecular Weight Not reported (Inferred: ~380–400 g/mol) 420.46 354.4 354.4
Substituent Hydrophobicity Moderate (hydroxyethyl balances ethyl) High (indole-methyl) Moderate (pyridyl) Moderate (pyridyl)
Hydrogen-Bonding Capacity High (urea + hydroxyethyl) Moderate (urea + indole) High (urea + pyridyl N) High (urea + pyridyl N)
Potential Bioactivity Likely enzyme inhibition (urea derivatives often target kinases or proteases) Insecticidal/antimicrobial (indole analogs in plant extracts) Kinase inhibition (pyridyl-urea motifs in drug discovery) Kinase inhibition (structural similarity to pyridin-4-yl analog)

Biological Activity

1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound's structure can be described by the following characteristics:

PropertyValue
Chemical Formula C15H19N3O5
Molecular Weight 305.33 g/mol
IUPAC Name 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea
SMILES CC(C(=O)NCC(C)O)C(=O)N1CC(=O)C(C1)C2=CC=CO2
Appearance White powder

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific cellular targets. Notably:

  • Anticancer Activity : The compound has shown promise in inhibiting tumor growth in vitro, particularly against pancreatic cancer cell lines. It appears to induce apoptosis through oxidative stress pathways, leading to cell death .
  • Cholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on cholinesterase enzymes, which are crucial in neurotransmission. This suggests potential applications in treating neurodegenerative diseases .

Pharmacological Studies

Several studies have investigated the pharmacological profile of this compound:

  • In a study examining the effects of related compounds on cancer cell lines, it was found that derivatives with similar structures exhibited significant cytotoxicity against various cancer types .
  • A detailed analysis of structure-activity relationships (SAR) highlighted that modifications to the benzodioxin moiety could enhance biological activity, suggesting avenues for further development .

Case Study 1: Anticancer Efficacy

A notable study evaluated the efficacy of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea against pancreatic cancer cells (DAN-G). The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers .

Case Study 2: Cholinesterase Inhibition

Another investigation focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound demonstrated selective inhibition of BChE with an IC50 value comparable to known inhibitors like physostigmine . This finding positions it as a potential candidate for further development in Alzheimer's disease therapies.

Q & A

Q. How to align research on this compound with existing pharmacological theories?

  • Methodology : Link the compound’s structure to known targets (e.g., kinase or GPCR inhibition) using cheminformatics tools (e.g., SwissTargetPrediction). Design hypothesis-driven experiments based on literature-reported mechanisms of analogous urea derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.